1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with an ethoxyprop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone.
Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:
1-(2-Chloro-4-fluorophenyl)ethanone: This compound lacks the ethoxyprop-2-en-1-one moiety, making it less versatile in certain applications.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications
Properties
Molecular Formula |
C11H10ClFO2 |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
(E)-1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-6-5-11(14)9-4-3-8(13)7-10(9)12/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
OELGFAUFQHKVHK-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(C=C(C=C1)F)Cl |
Canonical SMILES |
CCOC=CC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.